molecular formula C24H27ClN2O4 B1250491 Carvedilol hydrochloride CAS No. 374779-41-6

Carvedilol hydrochloride

Cat. No.: B1250491
CAS No.: 374779-41-6
M. Wt: 442.9 g/mol
InChI Key: OSZYHTJPTLLICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A carbazole and propanol derivative that acts as a non-cardioselective beta blocker and vasodilator. It has blocking activity for ALPHA 1 ADRENERGIC RECEPTORS and, at higher doses, may function as a blocker of CALCIUM CHANNELS;  it also has antioxidant properties. Carvedilol is used in the treatment of HYPERTENSION;  ANGINA PECTORIS;  and HEART FAILURE. It can also reduce the risk of death following MYOCARDIAL INFARCTION.

Properties

CAS No.

374779-41-6

Molecular Formula

C24H27ClN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride

InChI

InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H

InChI Key

OSZYHTJPTLLICF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl

Synonyms

14C-labeled Carvedilol
BM 14190
BM-14190
BM14190
carvedilol
carvedilol hydrochloride
Carvedilol, (+)
Carvedilol, (+)-isomer
carvedilol, (+-)-isomer
Carvedilol, (-)
Carvedilol, (-)-isomer
carvedilol, (R)-isomer
carvedilol, (S)-isomer
Carvedilol, 14C labeled
carvedilol, 14C-labeled
Coreg
Coropres
Dilatrend
Eucardic
Kredex
Querto

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carvedilol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carvedilol hydrochloride
Reactant of Route 3
Reactant of Route 3
Carvedilol hydrochloride
Reactant of Route 4
Reactant of Route 4
Carvedilol hydrochloride
Reactant of Route 5
Reactant of Route 5
Carvedilol hydrochloride
Reactant of Route 6
Carvedilol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.